molecular formula C24H29N3O2 B6066904 Ethyl 3-benzyl-1-[(1-methylbenzimidazol-2-yl)methyl]piperidine-3-carboxylate

Ethyl 3-benzyl-1-[(1-methylbenzimidazol-2-yl)methyl]piperidine-3-carboxylate

Cat. No.: B6066904
M. Wt: 391.5 g/mol
InChI Key: AMAWJKHCWMOVFE-UHFFFAOYSA-N
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Description

Ethyl 3-benzyl-1-[(1-methylbenzimidazol-2-yl)methyl]piperidine-3-carboxylate is a complex organic compound that features a piperidine ring, a benzimidazole moiety, and an ester functional group

Properties

IUPAC Name

ethyl 3-benzyl-1-[(1-methylbenzimidazol-2-yl)methyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O2/c1-3-29-23(28)24(16-19-10-5-4-6-11-19)14-9-15-27(18-24)17-22-25-20-12-7-8-13-21(20)26(22)2/h4-8,10-13H,3,9,14-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMAWJKHCWMOVFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)CC2=NC3=CC=CC=C3N2C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-benzyl-1-[(1-methylbenzimidazol-2-yl)methyl]piperidine-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole moiety, followed by the formation of the piperidine ring, and finally, the esterification process. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques like chromatography can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-benzyl-1-[(1-methylbenzimidazol-2-yl)methyl]piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 3-benzyl-1-[(1-methylbenzimidazol-2-yl)methyl]piperidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-benzyl-1-[(1-methylbenzimidazol-2-yl)methyl]piperidine-3-carboxylate involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-benzyl-1-[(1-methylbenzimidazol-2-yl)methyl]piperidine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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